molecular formula C13H15N3O3S2 B2617115 3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 2034413-45-9

3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2617115
CAS No.: 2034413-45-9
M. Wt: 325.4
InChI Key: YIADLIXTYUCEKX-UHFFFAOYSA-N
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Description

3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound combines a pyrrolidine ring, a thiophene moiety, and an oxadiazole ring, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using cyclopropylsulfonyl chloride in the presence of a base like triethylamine.

    Construction of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of a hydrazide with a carboxylic acid derivative, often under dehydrating conditions using reagents like phosphorus oxychloride (POCl3).

    Attachment of the Thiophene Moiety: The final step involves coupling the thiophene ring to the oxadiazole core, which can be achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Automation and advanced purification techniques, such as chromatography and crystallization, would be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to corresponding amines or other reduced forms using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Triethylamine, sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(phenyl)-1,2,4-oxadiazole: Similar structure but with a phenyl group instead of a thiophene.

    3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with a furan ring instead of a thiophene.

Uniqueness

The uniqueness of 3-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole lies in its combination of a cyclopropylsulfonyl group, a pyrrolidine ring, and a thiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(1-cyclopropylsulfonylpyrrolidin-3-yl)-5-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S2/c17-21(18,10-3-4-10)16-6-5-9(8-16)12-14-13(19-15-12)11-2-1-7-20-11/h1-2,7,9-10H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIADLIXTYUCEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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